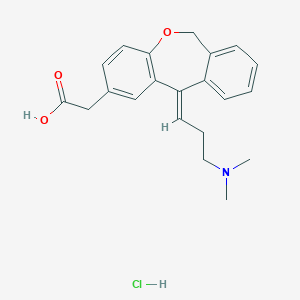

(E)-Olopatadine Hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-JUIXXEQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (E)-Olopatadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine Hydrochloride, the active pharmaceutical ingredient in numerous antihistamine and mast cell stabilizing medications, is a molecule of significant therapeutic importance. Its synthesis, particularly the stereoselective formation of the desired (Z)-isomer, presents a compelling case study in modern organic chemistry, balancing efficiency, scalability, and purity. This guide provides a comprehensive overview of the primary synthetic pathways to (E)-Olopatadine Hydrochloride, with a focus on the core chemical transformations, mechanistic underpinnings, and practical considerations for laboratory and industrial-scale production. We will delve into the intricacies of the Wittig reaction, the cornerstone of many synthetic approaches, and explore alternative strategies such as the Grignard reaction and Heck cyclization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of this important therapeutic agent.

Introduction to Olopatadine Hydrochloride

Olopatadine is a potent and selective histamine H1-receptor antagonist and a mast cell stabilizer.[1] Its dual mechanism of action makes it highly effective in the treatment of allergic conjunctivitis and rhinitis. The therapeutic efficacy of Olopatadine is primarily attributed to the (Z)-isomer, while the (E)-isomer is considered an impurity.[2] Consequently, stereocontrol is a paramount challenge in its synthesis. The core structure of Olopatadine is a dibenz[b,e]oxepin ring system, featuring an exocyclic double bond with a dimethylaminopropylidene side chain and an acetic acid moiety.

Retrosynthetic Analysis: Deconstructing Olopatadine

A retrosynthetic analysis of Olopatadine reveals two key precursors: the tricyclic ketone, 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (commonly known as Isoxepac), and a three-carbon side chain bearing a dimethylamino group. The primary disconnection point is the exocyclic double bond, suggesting an olefination reaction, most commonly a Wittig reaction, as the key bond-forming step.

Figure 1. Retrosynthetic approach to Olopatadine.

Synthesis of Key Precursor: Isoxepac

The synthesis of Isoxepac is a critical upstream process. A common and efficient method involves a two-step sequence starting from p-hydroxyphenylacetic acid and phthalide.[3]

Step 1: Condensation

In the first step, p-hydroxyphenylacetic acid is condensed with phthalide in the presence of a strong base, such as sodium methoxide, in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAC). This reaction forms 4-(2-carboxybenzyloxy)phenylacetic acid.[3]

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

The resulting dicarboxylic acid is then subjected to an intramolecular Friedel-Crafts acylation to form the tricyclic ketone ring system of Isoxepac. This cyclization is typically promoted by a strong acid catalyst, such as polyphosphoric acid (PPA).[3]

Figure 2. Synthetic pathway to the key intermediate, Isoxepac.

Core Synthesis of Olopatadine: A Comparative Analysis of Key Methodologies

The central transformation in Olopatadine synthesis is the formation of the exocyclic double bond, which introduces the dimethylaminopropylidene side chain. Several methodologies have been developed, each with its own advantages and disadvantages concerning yield, stereoselectivity, and industrial scalability.

The Wittig Reaction: The Workhorse Approach

The Wittig reaction is the most frequently employed method for the synthesis of Olopatadine.[4] It involves the reaction of Isoxepac with a phosphonium ylide generated from [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.[5]

4.1.1 Synthesis of the Wittig Reagent

The Wittig reagent, [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, is typically prepared in a two-step process. First, triphenylphosphine is reacted with 1,3-dibromopropane to form (3-bromopropyl)triphenylphosphonium bromide.[6] This intermediate is then reacted with an aqueous solution of dimethylamine to yield the desired phosphonium salt.[6]

Experimental Protocol: Synthesis of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide [6]

-

Step 1: Formation of (3-bromopropyl)triphenylphosphonium bromide.

-

Charge a reactor with toluene (200 kg) and triphenylphosphine (90 kg).

-

Add 1,3-dibromopropane (60 kg) dropwise.

-

Reflux the mixture at 80°C for 5 hours.

-

Cool the reaction mixture, filter the precipitate, and dry to obtain (3-bromopropyl)triphenylphosphonium bromide as a white solid.

-

-

Step 2: Amination.

-

Charge a separate reactor with methanol (400 kg) and the (3-bromopropyl)triphenylphosphonium bromide (150 kg) from the previous step.

-

Add a 40% aqueous solution of dimethylamine (100 kg) dropwise.

-

Heat the reaction mixture to 50°C and maintain for 10-14 hours.

-

Evaporate the methanol to dryness.

-

Add ethanol (400 kg), heat to dissolve the solid, then cool to induce crystallization.

-

Filter and dry the product to obtain [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

-

4.1.2 The Wittig Olefination Step

The core Wittig reaction involves the deprotonation of the phosphonium salt with a strong base to form the corresponding ylide, which then reacts with the ketone functionality of Isoxepac. The choice of base and reaction conditions is critical for achieving a favorable (Z)/(E) isomer ratio. While strong and hazardous bases like n-butyl lithium have been used, safer alternatives such as sodium hydride are often employed in industrial settings.[4]

Mechanistic Insight and Stereoselectivity

The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions. For non-stabilized ylides, such as the one used in Olopatadine synthesis, the reaction generally favors the formation of the (Z)-alkene under salt-free conditions. The reaction proceeds through a betaine intermediate, which forms an oxaphosphetane. The stereochemistry of the oxaphosphetane and its subsequent decomposition determine the final (Z)/(E) ratio. The presence of lithium salts can lead to a higher proportion of the (E)-isomer. The choice of the counter-ion in the phosphonium salt and the cation of the base can also influence the stereoselectivity.[7]

Figure 3. The Wittig reaction as the central step in Olopatadine synthesis.

Experimental Protocol: Wittig Reaction for Olopatadine Synthesis [4]

-

Ylide Formation:

-

In a suitable reactor under an inert atmosphere, suspend [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add a strong base, for example, a slight excess of sodium hydride, portion-wise at a controlled temperature (e.g., 0-10°C).

-

Stir the mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure complete ylide formation.

-

-

Reaction with Isoxepac:

-

Cool the ylide solution and add a solution of Isoxepac in THF dropwise.

-

Allow the reaction to proceed at room temperature for several hours (e.g., 20-30 hours).

-

-

Work-up and Isolation:

-

Quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine and dry over an anhydrous salt (e.g., sodium sulfate).

-

Concentrate the solution under reduced pressure to obtain a crude mixture of (Z)- and (E)-Olopatadine.

-

Table 1: Comparison of Wittig Reaction Conditions and Stereoselectivity

| Base | Solvent | (Z)/(E) Ratio | Reference |

| n-Butyl Lithium | THF | ~2:1 | [4] |

| Sodium Hydride | THF/DMF | ~2.3:1 | [4] |

| Potassium tert-butoxide | THF | Up to 4:1 | [4] |

The Grignard Reaction Approach

An alternative to the Wittig reaction is the use of a Grignard reagent to introduce the side chain. This method involves the reaction of Isoxepac with 3-(dimethylamino)propylmagnesium chloride, followed by a dehydration step to form the exocyclic double bond.[8]

A significant drawback of this route is the poor stereoselectivity of the dehydration step, which often yields the undesired (E)-isomer as the major product.[9]

Experimental Outline: Grignard Reaction Pathway [8]

-

Grignard Reaction: React Isoxepac with 3-(dimethylamino)propylmagnesium chloride in an ethereal solvent (e.g., THF).

-

Dehydration: Treat the resulting tertiary alcohol with a strong acid to induce elimination and form the double bond. This step typically results in a mixture of (Z) and (E) isomers, with the (E) isomer often predominating.

The Heck Cyclization for Stereoselective Synthesis

More recent and sophisticated approaches have utilized palladium-catalyzed reactions, such as the Heck cyclization, to achieve higher stereoselectivity.[7] This strategy involves the intramolecular cyclization of a suitably designed acyclic precursor. While this method can provide excellent control over the double bond geometry, it often requires more complex starting materials and the use of expensive palladium catalysts.[2]

Key Features of the Heck Approach: [7]

-

High Stereoselectivity: Can be designed to produce the desired (Z)-isomer with high purity.

-

Milder Conditions: Often proceeds under milder conditions compared to the Wittig reaction.

-

Cost and Complexity: The synthesis of the starting materials and the use of a palladium catalyst can increase the overall cost and complexity of the process.

Final Steps: Purification and Salt Formation

Regardless of the synthetic route employed, the final product is a mixture of (Z) and (E) isomers. The purification of the desired (Z)-Olopatadine is a critical step to meet pharmaceutical standards.

Purification of (Z)-Olopatadine

Fractional crystallization is a common method for separating the (Z) and (E) isomers. The choice of solvent system is crucial for efficient separation. For instance, crystallization from a mixture of n-butanol and water can significantly enrich the (Z)-isomer.[1] The final water content of the crystallization solvent can be optimized to maximize the yield and purity of the (Z)-isomer.[1]

Conversion to Olopatadine Hydrochloride

The final step is the conversion of the purified (Z)-Olopatadine free base to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid.[10]

Experimental Protocol: Conversion to Olopatadine Hydrochloride [10]

-

Dissolve the purified (Z)-Olopatadine free base (100 g) in purified water (140 ml).

-

While maintaining the temperature at 20-25°C, add 30% hydrochloric acid (approximately 58.2 ml) dropwise until the free base is completely dissolved.

-

Add acetone (2100 ml) to the solution to precipitate the hydrochloride salt.

-

Stir the suspension at 20-25°C for at least one hour, then cool to 0-5°C and stir for an additional two hours.

-

Filter the product, wash with acetone, and dry under reduced pressure at 50°C.

Analytical Characterization and Quality Control

The purity and identity of the final (E)-Olopatadine Hydrochloride product are confirmed using a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for determining the isomeric purity (Z/E ratio) and quantifying any process-related impurities. Other analytical methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and Mass Spectrometry (MS) for molecular weight confirmation.

Conclusion

The synthesis of (E)-Olopatadine Hydrochloride is a well-established yet challenging process in medicinal chemistry. While the Wittig reaction remains a cornerstone of many industrial syntheses, ongoing research continues to explore more stereoselective and efficient routes, such as those involving palladium-catalyzed reactions. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and robust purification strategies are all essential for the successful and scalable production of this important antihistamine. This guide has provided a detailed overview of the key synthetic methodologies, offering valuable insights for researchers and professionals in the field of pharmaceutical development and manufacturing.

References

- CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents.

-

Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

- EP2393797B1 - Process for preparing olopatadine and/or a pharmaceutically acceptable salt thereof - Google Patents.

- WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents.

-

Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer - PubMed. Available at: [Link]

- WO2007110761A2 - Polymorphic forms of olopatadine hydrochloride and methods for producing olopatadine and salts thereof - Google Patents.

- EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents.

- WO2011033532A1 - Process for preparation of olopatadine hydrochloride - Google Patents.

- CN104031020A - Preparation method of o-hydroxyl Olopatadine - Google Patents.

-

Process For Preparation Of Olopatadine Hydrochloride - Quick Company. Available at: [Link]

-

Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer. - SciSpace. Available at: [Link]

- WO2010121877A2 - Process for the preparation of olopatadine - Google Patents.

Sources

- 1. WO2007110761A2 - Polymorphic forms of olopatadine hydrochloride and methods for producing olopatadine and salts thereof - Google Patents [patents.google.com]

- 2. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]

- 3. CN104031020A - Preparation method of o-hydroxyl Olopatadine - Google Patents [patents.google.com]

- 4. EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

- 7. Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2011033532A1 - Process for preparation of olopatadine hydrochloride - Google Patents [patents.google.com]

- 9. Process For Preparation Of Olopatadine Hydrochloride [quickcompany.in]

- 10. WO2010121877A2 - Process for the preparation of olopatadine - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Crystal Structure Analysis of (E)-Olopatadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of (E)-Olopatadine Hydrochloride, an active pharmaceutical ingredient (API) widely used for its antihistaminic properties. As a Senior Application Scientist, this document synthesizes crystallographic data with practical, field-proven insights into the analytical methodologies crucial for the solid-state characterization of this compound. We will delve into the known polymorphic forms of (E)-Olopatadine Hydrochloride, detailing the experimental workflows and the scientific rationale behind the selection of analytical techniques.

Introduction: The Significance of Crystalline Form in (E)-Olopatadine Hydrochloride

(E)-Olopatadine Hydrochloride is a selective histamine H1 receptor antagonist and mast cell stabilizer.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn governed by its solid-state structure. The phenomenon of polymorphism, the ability of a substance to exist in two or more crystalline phases with different arrangements or conformations of the molecules in the crystal lattice, is of paramount importance in the pharmaceutical industry.[2] Different polymorphic forms of the same API can exhibit significant variations in properties such as solubility, dissolution rate, melting point, stability, and bioavailability.[2][3]

For (E)-Olopatadine Hydrochloride, a comprehensive understanding of its polymorphic landscape is not merely an academic exercise; it is a critical component of drug development, ensuring product quality, consistency, and therapeutic performance. This guide will explore the known polymorphic forms of (E)-Olopatadine Hydrochloride, designated as Form I, Form II, Form A, and Form B, and the analytical techniques employed for their characterization.[2][4]

The Polymorphic Landscape of (E)-Olopatadine Hydrochloride

To date, several crystalline forms of (E)-Olopatadine Hydrochloride have been identified and characterized. These forms can be broadly categorized into two groups based on the available literature: the conformational polymorphs (Forms I and II) and the forms described in patent literature (Forms A and B).

Conformational Polymorphs: Forms I and II

Scientific literature has detailed the existence of two conformational polymorphs, designated as Form I and Form II.[4] These polymorphs arise from different conformations of the olopatadine molecule within the crystal lattice. Both Form I and Form II crystallize in the monoclinic crystal system, containing one molecule of (E)-Olopatadine Hydrochloride in the asymmetric unit.[4] The molecules in both forms are arranged in a centrosymmetric association through a network of intermolecular hydrogen bonds, including N-H···Cl, O-H···Cl, C-H···Cl, and C-H···O interactions.[4]

The relationship between these two forms has been determined to be monotropic, with one form being more stable than the other across the entire temperature range below their melting points.[4]

Patented Polymorphs: Forms A and B

Patent literature describes two additional crystalline forms, designated as Form A and Form B.[1][5] These forms are primarily characterized by their unique powder X-ray diffraction (PXRD) patterns.

-

Form A is characterized by distinct peaks in its PXRD pattern.

-

Form B is another distinct crystalline form with its own characteristic PXRD pattern.

The preparation of these forms often involves specific crystallization conditions, such as the choice of solvent and the method of precipitation, which underscores the importance of process control in obtaining a desired polymorphic form.[6]

Core Analytical Techniques for Crystal Structure Elucidation

A multi-technique approach is essential for the comprehensive characterization of the polymorphic forms of (E)-Olopatadine Hydrochloride. The following sections detail the primary analytical methods and provide insights into their application.

X-Ray Diffraction: The Cornerstone of Solid-State Analysis

X-ray diffraction (XRD) is the most definitive technique for identifying and characterizing crystalline solids. It provides a unique "fingerprint" for each crystalline form.

Causality of Choice: PXRD is the workhorse for routine analysis and screening of polymorphic forms. Its ability to analyze bulk powder samples makes it ideal for quality control during manufacturing and for monitoring phase transformations.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Gently grind a small amount of the (E)-Olopatadine Hydrochloride sample to a fine powder to minimize preferred orientation effects. The sample is then typically back-loaded into a sample holder.

-

Instrument Setup:

-

X-ray Source: Copper Kα radiation (λ = 1.5406 Å) is commonly used.

-

Goniometer: A Bragg-Brentano geometry is standard.

-

Detector: A position-sensitive detector or a scintillation counter.

-

Scan Range (2θ): A typical scan range is from 2° to 40° 2θ, which covers the most characteristic diffraction peaks for organic molecules.

-

Step Size and Dwell Time: A step size of 0.02° 2θ with a dwell time of 1-2 seconds per step is generally sufficient for routine identification. For quantitative analysis or Rietveld refinement, longer dwell times may be necessary.

-

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ angle. The peak positions are characteristic of the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell. Comparison of the experimental pattern with reference patterns of known polymorphs allows for phase identification.

Data Presentation: Characteristic PXRD Peaks of (E)-Olopatadine Hydrochloride Polymorphs

| Polymorph | Characteristic 2θ Peaks (°) [±0.2°] | Reference |

| Form A | 6.28, 10.92, 12.72, 15.55, 17.58, 18.26, 18.94, 19.39, 20.64, 24.14, 25.49, 28.32 | [1] |

| Form B | 9.03, 10.39, 16.93, 20.09, 21.90, 22.94, 23.23, 29.82 | [5] |

Causality of Choice: SCXRD is the gold standard for determining the absolute three-dimensional structure of a crystalline material. It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is essential for a complete understanding of a new polymorphic form.

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol: A Self-Validating System

-

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. Slow evaporation of a saturated solution, vapor diffusion, or slow cooling are common techniques. The choice of solvent is critical and can influence which polymorphic form crystallizes.

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The positions of the atoms are then determined using direct methods or Patterson methods, and the structure is refined to obtain the final atomic coordinates and other crystallographic parameters.

Thermal Analysis: Probing Thermodynamic Relationships

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are crucial for investigating the thermodynamic properties of polymorphs, such as melting points, enthalpies of fusion, and solid-solid phase transitions.

Causality of Choice: DSC provides information on the relative stability of polymorphs and can be used to construct an energy-temperature diagram. It is also a sensitive technique for detecting small amounts of one polymorph in the presence of another.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Instrument Setup:

-

Heating Rate: A typical heating rate is 10 °C/min. Different heating rates can be used to investigate kinetic events.

-

Purge Gas: An inert gas, such as nitrogen, is used to purge the sample chamber to prevent oxidation.

-

Temperature Program: The sample is heated through a temperature range that encompasses the thermal events of interest (e.g., from room temperature to above the melting point).

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) appear as peaks. The peak temperature and the area under the peak correspond to the transition temperature and the enthalpy of the transition, respectively.

Data Presentation: Thermal Properties of (E)-Olopatadine Hydrochloride Polymorphs

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |

| Form A | ~253.8 | Not Reported | [1] |

| Form B | ~252.1 | Not Reported | [1] |

| Form I & II | Melting points reported, indicating a monotropic relationship | Heats of fusion reported | [4] |

Vibrational Spectroscopy: A Complementary Fingerprinting Tool

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of the molecules in the crystal. Since the crystal lattice environment influences these vibrations, each polymorph will have a unique vibrational spectrum.

Causality of Choice: IR and Raman spectroscopy are rapid and non-destructive techniques that are complementary to XRD. They are particularly useful for identifying polymorphs and for in-situ monitoring of polymorphic transformations. Raman spectroscopy is often advantageous for aqueous samples and for analyzing samples through packaging.

Experimental Workflow

Caption: General Workflow for Vibrational Spectroscopy.

Experimental Protocol: A Self-Validating System

-

FT-IR (Fourier Transform Infrared) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a nujol mull, or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred due to its minimal sample preparation requirements.

-

Data Acquisition: The spectrum is typically collected over the mid-IR range (4000-400 cm⁻¹).

-

-

Raman Spectroscopy:

-

Sample Preparation: The sample can be analyzed directly as a solid or in a glass vial.

-

Data Acquisition: A laser of a specific wavelength is focused on the sample, and the scattered light is collected.

-

Data Interpretation: The resulting spectra are compared to reference spectra of known polymorphs. Differences in peak positions, intensities, and shapes can be used to differentiate between forms.

Conclusion: A Holistic Approach to Crystal Structure Analysis

The comprehensive crystal structure analysis of (E)-Olopatadine Hydrochloride necessitates a multi-faceted approach that integrates various analytical techniques. While PXRD serves as the primary tool for routine identification and quality control, SCXRD remains the definitive method for absolute structure determination. Thermal analysis provides crucial insights into the thermodynamic stability and relationships between polymorphs, and vibrational spectroscopy offers a complementary and rapid means of characterization.

For researchers and drug development professionals, a thorough understanding of the polymorphic landscape of (E)-Olopatadine Hydrochloride is essential for ensuring the development of a safe, effective, and consistent drug product. The protocols and insights provided in this guide offer a robust framework for the solid-state characterization of this important active pharmaceutical ingredient.

References

- EP1971590A2 - Crystalline polymorphic forms of olopatadine hydrochloride and processes for their preparation - Google Patents. (n.d.).

- US20100137619A1 - Crystalline polymorphic forms of olopatadine hydrochloride and processes for their preparation - Google Patents. (n.d.).

-

Olopatadine. (2023, December 29). In Wikipedia. [Link]

-

Łaszcz, M., Trzcińska, K., Witkowska, A., Ciesielska, A., Badowska-Rosłonek, K., & Kuziak, K. (2016). Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs. Journal of Pharmaceutical Sciences, 105(8), 2419–2426. [Link]

- WO2007110761A2 - Polymorphic forms of olopatadine hydrochloride and methods for producing olopatadine and salts thereof - Google Patents. (n.d.).

-

Olopatadine Hydrochloride Ophthalmic Solution. (2012, February 1). USP-NF. [Link]

-

Impact of preferred orientation and strain onOlopetadine HCL by using XRD technique. - AWS. (n.d.). Retrieved January 2, 2024, from [Link]

-

206276Orig1s000. (n.d.). accessdata.fda.gov. Retrieved January 2, 2024, from [Link]

-

Polymorphism (materials science). (2023, December 27). In Wikipedia. [Link]

-

Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

-

UV-Spectrophotometric Estimation of Olopatadine hydrochloride in Bulk and Pharmaceutical Dosage Form by area under Curve and second Order Derivative Methods - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 2, 2024, from [Link]

-

Draft Guidance on Olopatadine Hydrochloride. (n.d.). accessdata.fda.gov. Retrieved January 2, 2024, from [Link]

-

OLOPATADINE HYDROCHLORIDE. (n.d.). gsrs. Retrieved January 2, 2024, from [Link]

-

Molecular modeling and solubility of olopatadine hydrochloride polymorphs | Request PDF. (n.d.). ResearchGate. Retrieved January 2, 2024, from [Link]

- EP1971590A2 - Crystalline polymorphic forms of olopatadine hydrochloride and processes for their preparation - Google Patents. (n.d.).

-

Olopatadine Hydrochloride | C21H24ClNO3 | CID 5282402 - PubChem. (n.d.). Retrieved January 2, 2024, from [Link]

-

Guidance for Industry. (n.d.). FDA. Retrieved January 2, 2024, from [Link]

- US6995186B2 - Olopatadine formulations for topical administration - Google Patents. (n.d.).

Sources

- 1. US20100137619A1 - Crystalline polymorphic forms of olopatadine hydrochloride and processes for their preparation - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. ndclist.com [ndclist.com]

- 5. WO2007110761A2 - Polymorphic forms of olopatadine hydrochloride and methods for producing olopatadine and salts thereof - Google Patents [patents.google.com]

- 6. EP1971590A2 - Crystalline polymorphic forms of olopatadine hydrochloride and processes for their preparation - Google Patents [patents.google.com]

Introduction: The Pivotal Role of Mast Cell Stabilization in Allergic Inflammation

An In-Depth Technical Guide on the Core In Vitro Mast Cell Stabilizing Properties of Olopatadine

Mast cells are sentinel cells of the immune system, strategically located at the host's interfaces with the external environment, such as the skin, respiratory tract, and conjunctiva of the eye.[1] They are central players in the pathophysiology of Type I hypersensitivity reactions.[1] Upon encountering an allergen, cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies bound to their high-affinity receptors (FcεRI) on the mast cell surface triggers a complex signaling cascade.[2][3] This culminates in degranulation—the rapid release of preformed inflammatory mediators (e.g., histamine, proteases like tryptase) and the synthesis of newly formed lipid mediators (prostaglandins, leukotrienes) and cytokines (e.g., TNF-α).[4][5] These mediators are responsible for the classic symptoms of allergic reactions, including itching, redness, swelling, and congestion.[6]

Therapeutic intervention aimed at preventing this degranulation process, known as mast cell stabilization, is a cornerstone of managing allergic diseases.[1][7] Olopatadine is a well-established therapeutic agent with a dual mechanism of action: it is both a potent and selective histamine H1 receptor antagonist and a mast cell stabilizer.[6][8][9] This guide provides a detailed technical exploration of the in vitro mast cell stabilizing properties of Olopatadine, offering insights into its mechanism, the experimental protocols used to validate its activity, and its downstream anti-inflammatory effects.

The Molecular Symphony of Mast Cell Degranulation

Understanding the efficacy of a mast cell stabilizer requires a foundational knowledge of the activation cascade it seeks to inhibit. The IgE-mediated degranulation process is a tightly regulated sequence of intracellular events initiated at the plasma membrane and culminating in the fusion of granular membranes with the cell membrane (exocytosis).

Upon FcεRI cross-linking by an allergen-IgE complex, the Src family kinases, Lyn and Fyn, are activated. This initiates the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex. Syk tyrosine kinase is then recruited and activated, triggering several downstream pathways critical for degranulation:[3]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: PI3K activation leads to the generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits proteins essential for degranulation and calcium signaling.[10][11][12]

-

Phospholipase Cγ (PLCγ) Activation: Activated PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[13] This depletion of stores triggers store-operated calcium entry (SOCE), leading to a sustained increase in cytosolic Ca2+, which is an essential signal for granule exocytosis.[2][13]

-

Protein Kinase C (PKC) Activation: DAG and intracellular Ca2+ activate various isoforms of PKC, which play both pro- and anti-degranulation roles, highlighting the complexity of the signaling network.[12][14]

This cascade ensures a rapid and robust response to an allergenic threat. A visual representation of this core pathway is provided below.

Protocol 1: Isolation and Purification of Rat Peritoneal Mast Cells (RPMCs)

Causality: RPMCs are a widely used primary cell model for degranulation studies because they can be harvested in large quantities with high purity and respond robustly to various secretagogues. [15][16]This protocol uses a density gradient centrifugation method, which separates cells based on their buoyant density, to achieve a highly purified mast cell population (>95%). [15] Materials:

-

Male Wistar rats (200-250g)

-

Ice-cold RPMI medium [17]* Percoll solution [15]* Syringes (10 mL) and needles (20G, 27G) [17]* Centrifuge tubes (50 mL)

-

Refrigerated centrifuge

Procedure:

-

Peritoneal Lavage: Humanely euthanize the rat. Inject 7-10 mL of ice-cold RPMI medium into the peritoneal cavity using a 27G needle. [17]Gently massage the abdomen for 60-90 seconds to dislodge peritoneal cells. [17]2. Cell Collection: Carefully withdraw the fluid containing the cells using a 20G cannula and transfer it to a 50 mL centrifuge tube kept on ice. [17]3. Initial Centrifugation: Centrifuge the cell suspension at approximately 300 x g for 5 minutes at 4°C. [17]Discard the supernatant.

-

Density Gradient Purification: Gently resuspend the cell pellet in a suitable buffer. Carefully layer the cell suspension onto a Percoll density gradient prepared according to manufacturer specifications or established protocols. [15]5. Isopycnic Centrifugation: Centrifuge at a force and time sufficient to separate the cell populations (e.g., 400 x g for 20 minutes). Mast cells, being dense, will form a distinct band or pellet. [15]6. Washing: Carefully aspirate the purified mast cell layer, transfer to a new tube, and wash twice with fresh medium to remove any remaining Percoll.

-

Purity and Viability Assessment: Resuspend the final pellet. Perform a cell count using a hemocytometer and assess viability via Trypan Blue exclusion. Assess purity by staining an aliquot with Toluidine Blue, which specifically stains mast cell granules metachromatically (purple-red). A purity of >95% is desired for functional assays.

Protocol 2: In Vitro Mast Cell Degranulation and Inhibition Assay

Causality: This protocol provides a self-validating system by including multiple controls. The "Spontaneous Release" control establishes the baseline mediator leakage from healthy, unstimulated cells. The "Maximum Release" control, achieved by cell lysis, defines the 100% value for total mediator content. The "Stimulated Control" shows the degranulation capacity in the absence of any inhibitor. The test compound's effect is then measured against this robust framework.

Materials:

-

Purified mast cells (from Protocol 1)

-

Tyrode's buffer or similar physiological salt solution

-

Olopatadine hydrochloride stock solution

-

Stimulating agent: Compound 48/80 (non-immunological) or anti-IgE antibody (immunological)

-

Triton X-100 (for cell lysis)

-

Microcentrifuge tubes and 96-well plates

Procedure:

-

Cell Plating: Adjust the purified mast cell concentration to 1 x 10^6 cells/mL in buffer. Aliquot cells into microcentrifuge tubes for each condition.

-

Pre-incubation with Olopatadine:

-

Add varying concentrations of Olopatadine (e.g., 1 µM to 1000 µM) to the respective tubes. [18] * For the control tubes, add an equivalent volume of the vehicle (buffer).

-

Incubate all tubes for 30 minutes at 37°C. [18]3. Degranulation Induction:

-

Test and Stimulated Control Groups: Add the stimulating agent (e.g., Compound 48/80 at 10 µg/mL) to the tubes pre-incubated with Olopatadine and the vehicle-only tubes.

-

Spontaneous Release Control: Add an equivalent volume of buffer instead of the stimulant.

-

Maximum Release Control: Add Triton X-100 to a final concentration of 0.5% to lyse the cells.

-

-

Incubation: Incubate all tubes for an additional 30 minutes at 37°C to allow for degranulation.

-

Termination: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 5 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully collect the supernatants, which contain the released mediators, for quantification.

Protocol 3: Quantification of Mediator Release (β-Hexosaminidase Assay)

Causality: β-hexosaminidase is an enzyme stored in mast cell granules and is released in parallel with histamine during degranulation. [2]Its enzymatic activity can be measured using a simple and cost-effective colorimetric assay, making it an excellent surrogate marker for quantifying degranulation. [2] Materials:

-

Supernatants from Protocol 2

-

Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer

-

Stop solution (e.g., NaOH or glycine-carbonate buffer)

-

96-well microplate reader

Procedure:

-

Plate Setup: Pipette an aliquot of each supernatant into a 96-well plate.

-

Substrate Addition: Add the pNAG substrate solution to each well and incubate at 37°C for 60-90 minutes. The β-hexosaminidase will cleave the substrate, producing a yellow-colored product (p-nitrophenol).

-

Reaction Termination: Add the stop solution to each well to halt the enzymatic reaction and enhance the color.

-

Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.

-

Calculation:

-

Correct all readings by subtracting the blank (buffer only) value.

-

Calculate the percentage of mediator release for each sample using the formula: % Release = [(Sample OD - Spontaneous Release OD) / (Maximum Release OD - Spontaneous Release OD)] x 100

-

Calculate the percentage of inhibition for each Olopatadine concentration: % Inhibition = [1 - (% Release with Olopatadine / % Release of Stimulated Control)] x 100

-

Downstream Anti-Inflammatory Consequences

The stabilizing effect of Olopatadine on mast cells has significant downstream consequences for the broader allergic inflammatory environment. By inhibiting the release of TNF-α, Olopatadine indirectly modulates the behavior of other resident cells. For instance, TNF-α released from mast cells is known to upregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on conjunctival epithelial cells. [18]ICAM-1 is an adhesion molecule that facilitates the recruitment of other inflammatory cells, like eosinophils and neutrophils, to the site of the allergic reaction. [19][20] In vitro co-culture experiments have demonstrated that by pre-treating mast cells with Olopatadine, the ability of their supernatant to upregulate ICAM-1 on epithelial cells is significantly blocked. [18]This demonstrates that Olopatadine's mast cell stabilizing action breaks a critical link in the inflammatory cascade, preventing the amplification of the allergic response. [18][21]

Conclusion

Olopatadine's clinical efficacy in treating allergic conditions is firmly grounded in its dual-action mechanism. This guide has detailed the in vitro evidence and methodologies that substantiate its profound mast cell stabilizing properties. By inhibiting the degranulation cascade, Olopatadine effectively prevents the release of a wide array of pro-inflammatory mediators, most notably histamine and TNF-α. This action not only provides immediate relief from symptoms by blocking histamine's effects but also curtails the progression of the inflammatory response by preventing the recruitment of other immune cells. The robust in vitro protocols described herein form the basis for evaluating and understanding the activity of mast cell stabilizing agents, providing a clear line of sight from molecular mechanism to therapeutic benefit.

References

- What is the mechanism of Olopatadine Hydrochloride? - Patsnap Synapse. (2024).

- Mechanism of action of olopatadine in allergic conjunctivitis. (2023). Pharmacy Magazine.

- Clinical Profile of Olopatadine Hydrochloride 0.1% Ophthalmic Solution. GlobalRx.

- Mast Cell Stabilization and Anti-Histamine Effects of Olopatadine Ophthalmic Solution: a Review of Pre-Clinical and Clinical Research. (2005). Redorbit.

- Olopatadine | C21H23NO3 | CID 5281071. PubChem - NIH.

- Comprehensive review of olopatadine: the molecule and its clinical entities. (2010). PubMed.

- Olopatadine: a drug for allergic conjunctivitis targeting the mast cell. (2010). PubMed.

- Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research. (2005).

- Olopatadine inhibits anti-immunoglobulin E-stimulated conjunctival mast cell upregulation of ICAM-1 expression on conjunctival epithelial cells. (2003). PubMed.

- Olopatadine: a drug for allergic conjunctivitis targeting the mast cell. (2010). Taylor & Francis Online.

- Studies on the specific degranulation of mast cell sensitized by several allergens in vitro. (2009). Cellular & Molecular Immunology.

- Mast-Cell Stabilizing Effects of Olopatadine following Allergen Challenge in Humans. (2001).

- In vitro models of human mast cells: How to get more and better with induced pluripotent stem cells? (2021).

- Double-masked, randomized, placebo-controlled clinical study of the mast cell-stabilizing effects of treatment with olopatadine in the conjunctival allergen challenge model in humans. (2004). PubMed.

- Multiple action agents and the eye: do they really stabilize mast cells? (2005). PubMed.

- Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olop

- Olopatadine inhibits TNFalpha release from human conjunctival mast cells. (2000). PubMed.

- Mast Cell Assays.

- Isolation of Rat Peritoneal Mast Cells by Centrifugation on Density Gradients of Percoll. (1980). Journal of Immunological Methods.

- Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays. (2018). Journal of Visualized Experiments.

- Ocular anti-allergic compounds selectively inhibit human mast cell cytokines in vitro and conjunctival cell infiltr

- The multiple roles of phosphoinositide 3-kinase in mast cell biology. (2006). PubMed.

- Real-time imaging of mast cell degranulation in vitro and in vivo. (2016). PubMed.

- [An in vitro study on substance P-stimulated neuro-immune mechanism of mast cell degranul

- Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranul

- The multiple roles of phosphoinositide 3-kinase in mast cell biology. (2006). PMC - PubMed Central.

- Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy. (2013). PubMed.

- Generation, Isolation, and Maintenance of Rodent Mast Cells and Mast Cell Lines. (2009).

- Olopatadine inhibits exocytosis in rat peritoneal mast cells by counteracting membrane surface deform

- Mast cells' pathways targeted in anaphylaxis therapy. (2022).

- Protein Kinase C-δ Is a Negative Regulator of Antigen-Induced Mast Cell Degranulation. (2005). Molecular and Cellular Biology.

- Protein kinase C modulates immunoglobulin E-mediated activation of human mast cells from lung and skin. I. Pharmacologic inhibition. (1991). PubMed.

- Viability and recovery from degranulation of isolated rat peritoneal mast cells. (1987). PubMed.

- Olopatadine ophthalmic solution suppresses substance P release in the conjunctivitis models. (2014). PMC - PubMed Central.

- Antihistamine and Dual Acting Antihistamine Mast Cell Stabilizers Executive Summary. (2017). Health.mil.

- REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? (2000).

Sources

- 1. Olopatadine: a drug for allergic conjunctivitis targeting the mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Olopatadine Hydrochloride? [synapse.patsnap.com]

- 5. Multiple action agents and the eye: do they really stabilize mast cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.co.za [journals.co.za]

- 7. researchgate.net [researchgate.net]

- 8. Articles [globalrx.com]

- 9. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Kinase C-δ Is a Negative Regulator of Antigen-Induced Mast Cell Degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. REGULATORS OF CA2+ SIGNALING IN MAST CELLS Potential Targets for Treatment of Mast-Cell Related Diseases? - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Protein kinase C modulates immunoglobulin E-mediated activation of human mast cells from lung and skin. I. Pharmacologic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of rat peritoneal mast cells by centrifugation on density gradients of Percoll - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Viability and recovery from degranulation of isolated rat peritoneal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Olopatadine inhibits anti-immunoglobulin E-stimulated conjunctival mast cell upregulation of ICAM-1 expression on conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. redorbit.com [redorbit.com]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. Double-masked, randomized, placebo-controlled clinical study of the mast cell-stabilizing effects of treatment with olopatadine in the conjunctival allergen challenge model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiling of (E)-Olopatadine Hydrochloride

This technical guide details the solubility and stability profiling of (E)-Olopatadine Hydrochloride , the geometric isomer (trans) of the active pharmaceutical ingredient (API) Olopatadine Hydrochloride (cis/Z-isomer).

While the (Z)-isomer is the therapeutically active antihistamine, the (E)-isomer (often designated as Impurity A or Related Compound A) is a critical quality attribute (CQA). Understanding its physicochemical behavior is mandatory for method development, impurity profiling, and shelf-life determination.

Executive Summary & Stereochemical Context

Olopatadine Hydrochloride exists as two geometric isomers due to the double bond at the C11 position of the dibenz[b,e]oxepin ring system.

-

Active Drug: (Z)-Olopatadine HCl (Cis-configuration). Kinetic product, higher energy.

-

Target Analyte: (E)-Olopatadine HCl (Trans-configuration).[1] Thermodynamic product, lower energy.

This guide focuses on the (E)-isomer , primarily used as a reference standard for impurity quantification. Because the (E)-isomer is thermodynamically more stable, the (Z)-isomer tends to isomerize into the (E)-form under stress (thermal/photolytic), making the stability study of the (E)-isomer essential for establishing "mass balance" in forced degradation studies.

Stereochemical Structure Analysis

-

(Z)-Isomer: The propylidene side chain and the oxepin oxygen are on the same side.

-

(E)-Isomer: The propylidene side chain and the oxepin oxygen are on opposite sides.

-

Implication: The (E)-isomer generally exhibits higher lattice energy and potentially lower aqueous solubility compared to the (Z)-isomer, affecting extraction protocols during analysis.

Physicochemical Profiling

Solubility Profile

(E)-Olopatadine HCl is a zwitterionic molecule containing a carboxylic acid (pKa ~4.0) and a tertiary amine (pKa ~9.5). Its solubility is heavily pH-dependent.

Table 1: Solubility Profile of (E)-Olopatadine HCl (Reference Data)

| Solvent Medium | Solubility Estimate (mg/mL) | Mechanistic Insight |

| Water (pH 7.0) | ~0.5 - 1.0 mg/mL | Limited by zwitterionic charge neutralization. |

| 0.1 N HCl (pH 1.2) | > 10 mg/mL | High solubility due to protonation of the tertiary amine. |

| 0.1 N NaOH (pH 12) | > 5 mg/mL | Soluble as the carboxylate anion. |

| Methanol/Ethanol | Freely Soluble (>20 mg/mL) | Preferred solvents for stock solution preparation. |

| DMSO | > 25 mg/mL | Ideal for cryopreservation or non-aqueous assays. |

Critical Application Note: When preparing analytical standards of the (E)-isomer, avoid neutral aqueous diluents. Use 0.1% Formic Acid in Water:Acetonitrile (50:50) to ensure complete solubilization and prevent precipitation in the HPLC injector.

Intrinsic Stability

The (E)-isomer is the "terminal" thermodynamic sink in the isomerization pathway.

-

Thermal Stability: Highly stable. Unlike the (Z)-isomer, the (E)-isomer does not readily isomerize back to (Z) under heat.

-

Photostability: Susceptible to photo-equilibrium. Under UV light, a mixture of (E) and (Z) will eventually reach a photostationary state (PSS), typically favoring the (E)-isomer but containing measurable (Z).

Degradation Pathways & Mechanisms

Understanding how the (E)-isomer interacts with the drug product's stability profile is crucial. The following diagram illustrates the interconversion and degradation logic.

Figure 1: Degradation pathway showing the thermodynamic shift from the Active (Z) to the Stable (E) isomer.

Experimental Protocols

Protocol: pH-Dependent Solubility Determination (Shake-Flask Method)

Objective: Determine the precise saturation solubility of (E)-Olopatadine HCl across the physiological pH range.

Reagents:

-

Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).

-

(E)-Olopatadine HCl Reference Standard (>99% purity).

Workflow:

-

Preparation: Add excess (E)-Olopatadine HCl solid (~50 mg) to 5 mL of each buffer in amber glass vials.

-

Equilibration: Agitate at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).

-

Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter. Discard the first 1 mL of filtrate to account for filter adsorption.

-

Quantification: Dilute filtrate with Mobile Phase and analyze via HPLC (Method described in Section 5).

-

Calculation:

Protocol: Forced Degradation (Stress Testing)

Objective: Confirm the stability of the (E)-isomer and its separation from the (Z)-isomer.

Table 2: Stress Conditions

| Stress Type | Condition | Duration | Expected Outcome for (E)-Isomer |

| Acid Hydrolysis | 1N HCl, 60°C | 4 Hours | Stable (Minimal degradation). |

| Base Hydrolysis | 1N NaOH, 60°C | 4 Hours | Stable. |

| Oxidation | 3% H₂O₂ | 2 Hours | Formation of (E)-Olopatadine N-oxide. |

| Thermal | 80°C (Solid State) | 7 Days | Stable (No conversion to Z). |

| Photolytic | 1.2 million lux hours | -- | Partial conversion to (Z)-isomer (Photo-equilibrium). |

Analytical Methodology (HPLC)

To accurately study the (E)-isomer, the analytical method must resolve it from the (Z)-isomer. Isomers often co-elute on standard C18 columns if the mobile phase is not optimized.

Optimized HPLC Conditions:

-

Column: C18 (e.g., Inertsil ODS-3V or Kromasil C18), 250 x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Buffer: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric acid).

-

Organic: Acetonitrile.[2]

-

Ratio: 60:40 (Buffer:Acetonitrile) - Isocratic mode is preferred for isomer resolution.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV at 220 nm (maximum absorption for the tricyclic system).

-

Retention Time (Approx):

-

(Z)-Olopatadine: ~12 min

-

(E)-Olopatadine: ~14 min (The trans isomer typically elutes later on C18 due to flatter planarity and better interaction with the stationary phase).

-

Figure 2: Analytical workflow for ensuring specificity between geometric isomers.

References

-

Basniwal, P. K., & Jain, D. (2014). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. Journal of Chromatographic Science. Retrieved from [Link]

-

Pharmaffiliates. (2024). (E)-Olopatadine Hydrochloride Reference Standard. Retrieved from [Link][3][4][5][6][7]

-

U.S. Food and Drug Administration (FDA). (2015). NDA 206276 Chemistry Review: Olopatadine Hydrochloride Ophthalmic Solution. Retrieved from [Link]

-

SynZeal Research. (2024). Olopatadine E-Isomer (USP) Characterization. Retrieved from [Link][3][4][6]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method [] [jag.journalagent.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Olopatadine (E)-Isomer | | SynZeal [synzeal.com]

- 5. scispace.com [scispace.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scispace.com [scispace.com]

Optimizing the Dibenz[b,e]oxepin Scaffold: A Technical Guide to Olopatadine and Next-Generation Derivative Research

This is an in-depth technical guide designed for researchers and medicinal chemists. It synthesizes historical structure-activity relationship (SAR) data with modern synthetic methodologies and theoretical derivative exploration.

Executive Summary: The "Dual-Action" Scaffold

Olopatadine (KW-4679) represents a pinnacle in the optimization of the tricyclic dibenz[b,e]oxepin system. Unlike its predecessor, doxepin, which exhibits significant central nervous system (CNS) penetration and non-selectivity, Olopatadine was engineered with a specific carboxylate "anchor" that restricts blood-brain barrier (BBB) permeability while maintaining picomolar affinity for the Histamine H1 receptor.

This guide analyzes the early-phase research logic that defines this scaffold, focusing on the critical stereochemical requirements (Z-isomerism), synthetic pathways for derivative generation, and the exploration of bioisosteres for next-generation analogs.

Structural Architecture & SAR Analysis

The pharmacological potency of Olopatadine derivatives hinges on three pharmacophoric pillars. Altering these without compensatory adjustments typically results in a loss of potency or selectivity.

The Tricyclic Core (Dibenz[b,e]oxepin)

The tricyclic system provides the necessary lipophilicity and geometric constraint to fit the hydrophobic pocket of the G-protein coupled receptor (GPCR).

-

Modification Risk: Saturation of the central ring (removing the double bond) drastically reduces affinity.

-

Derivative Potential: Substitution on the aromatic rings (positions 8 or 9) with electron-withdrawing groups (F, Cl) has been explored to modulate metabolic stability (CYP450 interaction) without ablating binding.

The Side Chain (C11): Stereochemical Imperative

The alkylidene side chain is the primary driver of H1 receptor interaction.

-

The Z-Isomer Rule: Olopatadine is the (Z)-isomer. Research indicates that while the (E)-isomer possesses similar affinity (

), it lacks the specific interaction with Glu181 in the transmembrane region of the H1 receptor. This interaction is hypothesized to be responsible for the "non-competitive" binding behavior and long residence time of the Z-isomer. -

Causality: The protonated amine of the (Z)-isomer forms a salt bridge with Glu181, locking the receptor in an inactive state. The (E)-isomer cannot achieve this precise spatial alignment.

The Carboxyl Anchor (C2)

The addition of the acetic acid moiety at position 2 is the "Doxepin-to-Olopatadine" switch.

-

Function: It creates a zwitterionic character at physiological pH, preventing passive diffusion across the BBB.

-

Bioisosteres: Early-phase research suggests replacing the carboxylic acid with tetrazoles or hydroxamic acids to improve oral bioavailability or alter tissue distribution while maintaining peripheral selectivity.

Visualization: Pharmacophore Logic

Caption: Pharmacophoric dissection of Olopatadine showing critical binding interactions and zones for derivative exploration.

Synthetic Methodologies for Derivatives

Researchers developing new derivatives must choose between the "Classic" route (robust but non-selective) and "Modern" routes (stereoselective).

Pathway A: The Wittig Olefination (Classic)

This is the standard industrial route but requires rigorous downstream purification to remove the inactive (E)-isomer.

-

Precursor: Isoxepac (6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid).[1][2]

-

Reagent: 3-(Dimethylamino)propyltriphenylphosphonium bromide + n-BuLi.[1]

-

Outcome: Mixture of Z/E isomers (typically 1:2 to 1:1 ratio).

-

Limitation: High waste; requires fractional crystallization or chromatography.

Pathway B: Palladium-Catalyzed Cyclization (Modern/Stereoselective)

For early-phase research where high purity of novel derivatives is required without extensive purification, this route is superior.

-

Mechanism: Intramolecular Heck-type cyclization of an alkyne intermediate.[3]

-

Advantage: The geometry of the alkyne precursor directs the cyclization to yield the (Z)-isomer almost exclusively.

Protocol: Stereoselective Synthesis of (Z)-Derivatives

Use this protocol for synthesizing C2-modified derivatives.

Reagents:

-

Precursor: 2-bromo-benzyl ether derivative (alkyne substituted).

-

Catalyst:

(5 mol%). -

Ligand:

(20 mol%). -

Base:

or Piperidine. -

Solvent: DMF or

.

Step-by-Step Workflow:

-

Preparation: Dissolve the alkyne precursor (1.0 eq) in degassed DMF (0.1 M concentration).

-

Catalyst Addition: Add

, -

Cyclization: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the alkyne peak.

-

Workup: Quench with water, extract with EtOAc.

-

Validation:

-NMR is critical here. The olefinic proton of the (Z)-isomer typically appears upfield relative to the (E)-isomer due to the shielding effect of the tricyclic ring.

Pharmacological Profiling: The Self-Validating System

To validate a new derivative, it must be benchmarked against Olopatadine using a kinetic binding assay, not just an equilibrium

Why Residence Time Matters

Olopatadine's efficacy is linked to its long residence time on the receptor. A derivative with high affinity (

Protocol: Kinetic Binding Assay (Radioligand)

Objective: Determine dissociation rate constant (

-

Equilibration: Incubate H1-receptor membranes (CHO cell line) with

-Pyrilamine (2 nM) and the test derivative (at -

Dissociation Trigger: Add massive excess (10

M) of unlabeled histamine or olopatadine to block re-binding. -

Sampling: Aliquot samples at t = 0, 2, 5, 10, 30, 60, 120 min.

-

Filtration: Rapidly filter through GF/B filters using a cell harvester.

-

Calculation: Plot

vs. time. The slope is-

Target:

min (comparable to Olopatadine).

-

Quantitative Data Summary

| Compound Class | Modification | H1 Affinity ( | Selectivity (H1 vs Muscarinic) | BBB Penetration | Notes |

| Olopatadine (Z) | None (Parent) | ~16 | >1000x | Low | Reference Standard |

| (E)-Isomer | Geometric | ~16-20 | >1000x | Low | Fast dissociation (Poor efficacy) |

| Doxepin | No C2-COOH | < 1 | Poor | High | Sedative side effects |

| Amide Derivs. | C2-CONHR | 20-50 | High | Low-Medium | Potential for improved oral bioavail. |

| Tetrazoles | C2-CN4H | Variable | High | Low | Acid bioisostere; metabolic stability? |

References

-

Ohshima, E., et al. (1992). Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives.[1][4] Journal of Medicinal Chemistry.[4][5] Link

-

Ohmori, K., et al. (2002). Pharmacological, Pharmacokinetic and Clinical Properties of Olopatadine Hydrochloride. Japanese Journal of Pharmacology. Link

-

Nonaka, H., et al. (2025). Molecular modeling and QSAR-based design of histamine receptor ligands. (Contextual Reference on Binding Modes). Link

-

Kyowa Hakko Kirin Co. Patents regarding process synthesis of Olopatadine (Wittig vs Palladium routes).Link

-

Alcon Laboratories. Olopatadine formulations and clinical data (Patanol/Pataday).[6]Link

Sources

- 1. WO2011033532A1 - Process for preparation of olopatadine hydrochloride - Google Patents [patents.google.com]

- 2. CA1337603C - Dibenz[b,e]oxepin derivative and antiallergic and antiinflammatory agent - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

UPLC method development for (E)-Olopatadine analysis.

Application Note: Rapid Quantification of (E)-Olopatadine Impurity in Olopatadine Hydrochloride using UPLC-PDA

Abstract

This application note details a robust Ultra-Performance Liquid Chromatography (UPLC) protocol for the separation and quantification of the (E)-isomer impurity (trans-isomer) in Olopatadine Hydrochloride drug substances. While Olopatadine (Z-isomer) is the active antihistaminic agent, its geometric isomer, (E)-Olopatadine, is a process-related impurity and degradation product that must be strictly controlled under ICH Q3A/B guidelines. This method utilizes a sub-2 µm C18 stationary phase and acidic phosphate buffering to achieve a resolution (

Introduction & Scientific Rationale

The Isomer Challenge: Olopatadine HCl possesses an exocyclic double bond, creating two geometric isomers:

-

Z-Isomer (Cis): The active pharmaceutical ingredient (API).

-

E-Isomer (Trans): A related substance (USP Related Compound B) with different pharmacological potency and toxicity profiles.

Why UPLC?

Traditional HPLC methods (e.g., USP monographs) often use isocratic elution on 5 µm columns, resulting in run times exceeding 30 minutes to resolve the isomers due to their similar hydrophobicities. UPLC leverages high backpressure tolerance (up to 15,000 psi) to use sub-2 µm particles. This increases the theoretical plate count (

Mechanistic Strategy:

-

pH Control: Olopatadine contains a tertiary amine (

). Using a low pH (3.0) buffer ensures the amine is fully protonated ( -

Stationary Phase: A C18 ligand with Ethylene Bridged Hybrid (BEH) technology is selected to resist the acidic mobile phase and provide the hydrophobic selectivity required to distinguish the spatial arrangement of the tricyclic ring systems of the Z and E isomers.

Method Development Workflow

The following diagram illustrates the decision logic used to arrive at the final protocol.

Caption: Decision tree for optimizing the separation of geometric isomers (Z vs E) focusing on pH control and steric selectivity.

Experimental Protocol

Instrumentation & Conditions

-

System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II.

-

Detector: PDA/DAD at 220 nm (Trace Impurity) and 299 nm (Assay).

-

Note: 220 nm provides higher sensitivity for the E-isomer impurity; 299 nm is more selective for the main Olopatadine peak.

-

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | BEH C18, 2.1 x 50 mm, 1.7 µm | Maximizes efficiency per unit length; withstands low pH. |

| Column Temp | 35°C | Improves mass transfer kinetics, sharpening peaks. |

| Mobile Phase A | 10 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) | TEA acts as a sacrificial base to mask silanols, ensuring symmetry. |

| Mobile Phase B | Acetonitrile (100%) | Lower viscosity than methanol, enabling higher flow rates. |

| Flow Rate | 0.5 mL/min | Optimal linear velocity for 1.7 µm particles. |

| Injection Vol | 2.0 µL | Low volume prevents band broadening ("solvent effect"). |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Event |

| 0.00 | 85 | 15 | Initial | Equilibration |

| 4.00 | 65 | 35 | Linear (6) | Elution of E and Z isomers |

| 4.50 | 10 | 90 | Linear (6) | Column Wash |

| 5.50 | 85 | 15 | Linear (6) | Re-equilibration |

| 6.00 | 85 | 15 | Hold | End of Run |

Sample Preparation

Standard Solution:

-

Dissolve Olopatadine HCl Reference Standard in Mobile Phase A:Acetonitrile (70:30).

-

Final Concentration: 0.1 mg/mL.

Impurity Spiking Solution (System Suitability):

-

Spike the Standard Solution with (E)-Olopatadine (USP Related Compound B) to a concentration of 0.5% (0.0005 mg/mL).

Results & Validation Criteria

System Suitability Parameters

The following criteria must be met to ensure the method is valid for release testing.

| Parameter | Acceptance Criteria | Typical Result |

| Resolution ( | NLT 2.0 (between E and Z isomers) | 3.8 |

| Tailing Factor ( | NMT 1.5 (Olopatadine peak) | 1.1 |

| Plate Count ( | NLT 5000 | > 8500 |

| % RSD (n=6) | NMT 2.0% | 0.4% |

Note: The E-isomer typically elutes before the Z-isomer (Main Peak) in this reverse-phase system.

Linearity and Sensitivity

-

Linearity:

over the range of 0.05% to 150% of the target concentration. -

LOD (Limit of Detection): 0.03 µg/mL (S/N ratio

3). -

LOQ (Limit of Quantitation): 0.10 µg/mL (S/N ratio

10).

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from sample preparation to final impurity calculation.

Troubleshooting & Optimization

-

Issue: Poor Resolution between E and Z isomers.

-

Cause: Gradient slope is too steep.

-

Fix: Decrease the %B ramp rate between 1.0 and 4.0 minutes.

-

-

Issue: Peak Tailing on Olopatadine (Main Peak).

-

Cause: Secondary silanol interactions.

-

Fix: Ensure the Mobile Phase pH is strictly 3.0. If tailing persists, increase TEA concentration to 0.2% or switch to a fresh BEH C18 column.

-

-

Issue: Baseline Drift at 220 nm.

-

Cause: Phosphate buffer absorption or impurity in ACN.

-

Fix: Use HPLC-grade Phosphate salts and "Gradient Grade" Acetonitrile.

-

References

-

United States Pharmacopeia (USP). Olopatadine Hydrochloride Monograph: Related Compounds.[1] USP-NF.[1]

-

Rele, R. V., & Warkar, C. B. (2011). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution.[2] TSI Journals.

-

Balamuralikrishna, K., et al. Stability-indicating RP-HPLC Method for the Simultaneous Estimation of Olopatadine and its Impurities. Journal of Pharmaceutical Analysis.

-

Sigma-Aldrich. Olopatadine Related Compound B (E-Isomer) Reference Standard.

Sources

Application Note: Benchmarking Olopatadine in Preclinical Models of Allergic Conjunctivitis

Introduction

Allergic conjunctivitis (AC) is the most common ocular allergy, characterized by IgE-mediated mast cell degranulation. In preclinical drug development, Olopatadine hydrochloride (typically 0.1% or 0.2% ophthalmic solution) is the industry-standard positive control. Its dual mechanism of action—acting as both a mast cell stabilizer and a selective histamine H1 receptor antagonist—makes it the benchmark for validating new therapeutic candidates.

This guide provides standardized protocols for the two most robust animal models: the Murine Active Anaphylaxis Model (for immunological and late-phase evaluation) and the Guinea Pig Vascular Permeability Model (for immediate-phase edema and histamine response).

Mechanism of Action & Rationale

Olopatadine’s efficacy stems from its ability to intervene at two distinct points in the allergic cascade.[1] Understanding this is crucial for interpreting data when comparing novel compounds.

Interactive Pathway Diagram

The following diagram illustrates the dual intervention points of Olopatadine within the conjunctival allergic response.

Figure 1: Dual mechanism of action of Olopatadine.[2] It stabilizes the mast cell membrane to prevent degranulation and competitively blocks H1 receptors on the ocular surface.

Model Selection Matrix

Select the appropriate model based on the specific phase of the allergic response you wish to investigate.

| Feature | Mouse Model (Active Anaphylaxis) | Guinea Pig Model (Histamine/Passive) |

| Primary Mechanism | IgE-mediated (Th2 dominant) | Histamine-induced vascular leakage |

| Key Readout | Eosinophil infiltration, Cytokines, Scratching | Chemosis (Edema), Evans Blue Dye leakage |

| Olopatadine Role | Validates anti-inflammatory & anti-itch efficacy | Validates vascular permeability inhibition |

| Duration | 28+ Days (Sensitization required) | 1-2 Days (Acute challenge) |

| Best For | Late-phase reaction, chronic allergy | Immediate-phase reaction, screening |

Protocol A: Murine Active Anaphylaxis Model

Objective: To evaluate the efficacy of Olopatadine on clinical signs (itching/redness) and cellular infiltration (eosinophils).[3]

Materials

-

Animals: BALB/c mice (Female, 6-8 weeks).

-

Sensitization: Ovalbumin (OVA) Grade V + Aluminum Hydroxide (Alum).

-

Challenge: OVA dissolved in PBS.

-

Control: Olopatadine HCl 0.1% Ophthalmic Solution.[4]

Experimental Workflow

The following timeline details the sensitization and challenge phases.

Figure 2: Timeline for OVA-induced allergic conjunctivitis in BALB/c mice.

Step-by-Step Methodology

-

Systemic Sensitization (Day 0 & 14):

-

Inject mice intraperitoneally (IP) with 200 µL of saline containing 10-50 µg OVA and 1-2 mg Alum.

-

Note: BALB/c mice are preferred due to their Th2-biased immune response.

-

-

Topical Challenge (Day 28+):

-

Prepare a 5% (50 mg/mL) OVA solution in sterile PBS.

-

Instill 5-10 µL of OVA solution into the conjunctival sac of both eyes.

-

-

Olopatadine Administration (Positive Control):

-

Apply 5 µL of 0.1% Olopatadine topically to the eye 15 to 30 minutes prior to the OVA challenge.

-

Control Group: Administer PBS vehicle.

-

-

Clinical Scoring (Immediate Phase: 0-20 mins):

-

Observe behavior for 15-20 minutes. Count scratching bouts (hind paw scratching the eye).

-

Score clinical signs using a slit lamp or stereomicroscope.

Table 2: Clinical Scoring System (0-3 Scale)

Score Hyperemia (Redness) Chemosis (Edema) 0 Normal vessels No swelling 1 Mild dilation Mild swelling of eyelids 2 Moderate dilation Moderate swelling, difficult to open eye | 3 | Severe dilation (diffuse red) | Severe swelling, eye closed |

-

-

Histological Analysis (Late Phase: 24 hours):

-

Sacrifice animals 24 hours post-challenge.

-

Collect whole eyes with eyelids (Harderian gland intact).

-

Fix in 10% formalin, embed in paraffin, and stain with Giemsa to quantify eosinophils.

-

Protocol B: Guinea Pig Histamine-Induced Permeability

Objective: To quantify the inhibition of vascular leakage (edema) using Evans Blue dye.[5][6] This model specifically isolates the H1-antagonist potency of Olopatadine.[1]

Materials

-

Animals: Hartley Guinea Pigs (Male, 300-400g).

-

Tracer: Evans Blue Dye (1% solution in saline).

-

Challenge: Histamine diphosphate (0.1% - 1.0%) or Antigen (if sensitized).

Step-by-Step Methodology

-

Dye Administration:

-

Anesthetize the animal.

-

Inject Evans Blue dye (20-30 mg/kg) intravenously via the marginal ear vein or saphenous vein.

-

-

Drug Treatment:

-

Apply 20-30 µL of 0.1% Olopatadine to the right eye.

-

Apply Vehicle (PBS) to the left eye (internal control).

-

Wait Time: 30 minutes (standard) or up to 16 hours (to test duration of action).[5]

-

-

Challenge:

-

Instill 10-20 µL of Histamine solution into the conjunctival sac of both eyes.

-

Alternatively, use subconjunctival injection (more robust response) of 100 µL histamine.

-

-

Quantification (30 mins post-challenge):

-

Calculation:

-

Calculate the concentration of dye (µg/mg tissue weight).

-

% Inhibition =

.

-

Critical Validation & Troubleshooting

To ensure "Trustworthiness" in your data, adhere to these validation checks:

-

Blinding: The observer scoring clinical signs must be blinded to the treatment groups to prevent bias.

-

Nasal Washout: In mice, ensure the drop does not immediately drain into the nasolacrimal duct. Hold the eyelid gently for 10-15 seconds after instillation.

-

Olopatadine Stability: Use commercial formulations (e.g., Patanol®) or freshly prepared solutions in PBS (pH 7.0). Olopatadine is stable, but pH affects corneal penetration.

-